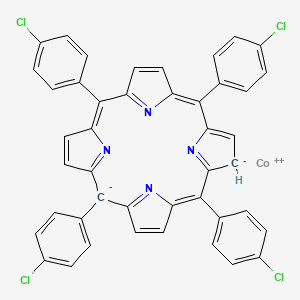
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)-2H-porphyrin-2,15-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex cobalt-based coordination compound This compound is characterized by its unique structure, which includes multiple chlorophenyl groups and a tetraazapentacyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the coordination of cobalt(2+) ions with a pre-synthesized ligand containing the tetraazapentacyclo framework and chlorophenyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure proper coordination.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including the preparation of the ligand, purification, and subsequent coordination with cobalt(2+) ions. The process may require specialized equipment to maintain the required reaction conditions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state and potentially altering the compound’s properties.
Reduction: Reduction reactions can revert the oxidized cobalt center back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more of the chlorophenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(3+) complexes, while substitution reactions can yield a variety of new coordination compounds with different ligands.
Scientific Research Applications
The compound ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and magnetic properties.
Mechanism of Action
The mechanism by which ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide exerts its effects involves coordination with target molecules. The cobalt center can interact with various biological and chemical targets, facilitating electron transfer reactions and altering the activity of enzymes and other proteins. The chlorophenyl groups and tetraazapentacyclo framework provide additional binding sites, enhancing the compound’s specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+) complexes with different ligands: These include compounds where the chlorophenyl groups are replaced with other aromatic or aliphatic groups.
Other tetraazapentacyclo compounds: These compounds have similar frameworks but different metal centers or substituents.
Uniqueness
The uniqueness of ?(2)-cobalt(2+) 2,7,12,17-tetrakis(4-chlorophenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide lies in its specific combination of cobalt(2+) with the tetraazapentacyclo framework and chlorophenyl groups. This combination imparts unique electronic, magnetic, and chemical properties, making it particularly useful in applications requiring high specificity and reactivity.
Properties
Molecular Formula |
C44H24Cl4CoN4 |
|---|---|
Molecular Weight |
809.4 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-chlorophenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H24Cl4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChI Key |
PKXISVDTMYNEGS-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)Cl)C=C5)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















